1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol
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Overview
Description
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is an organic compound with the molecular formula C10H14ClNO2. It is a β-amino alcohol derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol typically involves the reaction of 2-methoxyaniline with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring, followed by ring opening and subsequent formation of the β-amino alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker used in the treatment of angina and hypertension.
Uniqueness: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-amino alcohols, this compound has a methoxy group on the aromatic ring, which can influence its binding affinity and selectivity for certain receptors .
Properties
CAS No. |
3470-91-5 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
YUCMNZUWIWOIGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(CCl)O |
Origin of Product |
United States |
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